molecular formula C8H7ClN2O B1619037 5-Chloro-N-methylbenzo[d]oxazol-2-amine CAS No. 64037-24-7

5-Chloro-N-methylbenzo[d]oxazol-2-amine

Cat. No.: B1619037
CAS No.: 64037-24-7
M. Wt: 182.61 g/mol
InChI Key: JCDFYLCJMXKBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-methylbenzo[d]oxazol-2-amine, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-methylbenzo[d]oxazol-2-amine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome and product yield.

Major Products Formed: The major products formed from the reactions of benzoxazole derivatives depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Properties

IUPAC Name

5-chloro-N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDFYLCJMXKBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214045
Record name Benzoxazole, 5-chloro-2-methylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-24-7
Record name Benzoxazole, 5-chloro-2-methylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolamine, 5-chloro-N-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 5-chloro-2-methylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N-methylbenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-N-methylbenzo[d]oxazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-Chloro-N-methylbenzo[d]oxazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-Chloro-N-methylbenzo[d]oxazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-Chloro-N-methylbenzo[d]oxazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-Chloro-N-methylbenzo[d]oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.